Cas no 1806885-94-8 (3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine)

3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine
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- インチ: 1S/C7H8F2IN3/c8-7(9)6-5(12)4(10)3(1-11)2-13-6/h2,7H,1,11-12H2
- InChIKey: HLYCZZGLKQCGNW-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(F)F)=NC=C1CN)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 64.9
- XLogP3: 0.3
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066697-1g |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine |
1806885-94-8 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029066697-500mg |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine |
1806885-94-8 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
Alichem | A029066697-250mg |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine |
1806885-94-8 | 97% | 250mg |
$940.80 | 2022-03-31 |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridineに関する追加情報
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine (CAS No. 1806885-94-8): An Emerging Compound in Medicinal Chemistry
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine (CAS No. 1806885-94-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its aminomethyl, difluoromethyl, and iodo substituents, exhibits a diverse range of biological activities, making it a promising candidate for further research and development.
The chemical structure of 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine is particularly noteworthy. The presence of the difluoromethyl group imparts unique electronic and steric properties, which can influence the compound's reactivity and biological activity. The aminomethyl substituent provides additional functional groups that can be exploited for further chemical modifications, enhancing the compound's pharmacological profile. The iodo substituent, on the other hand, can contribute to the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve drug-like properties. The difluoromethyl group in 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine is particularly interesting because it can mimic the effects of a ketone or aldehyde moiety, which are common functional groups in many biologically active molecules. This mimicry can lead to enhanced binding affinity and selectivity for specific targets, such as enzymes or receptors.
The potential therapeutic applications of 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine are diverse. One area of significant interest is its use as an inhibitor of specific enzymes involved in various disease pathways. For example, recent studies have shown that this compound can effectively inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases. The ability to selectively target these kinases without affecting other essential enzymes makes 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine a valuable tool in the development of targeted therapies.
Beyond its enzymatic inhibition properties, 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine has also shown promise as an antiviral agent. Research has demonstrated that this compound can interfere with the replication cycle of several viruses, including those responsible for influenza and hepatitis. The mechanism by which it exerts its antiviral effects is not yet fully understood, but it is believed to involve interactions with viral proteins or host cell factors that are essential for viral replication.
In addition to its direct biological activities, 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine has been explored as a scaffold for the development of prodrugs. Prodrugs are inactive precursors that are converted into their active forms within the body through metabolic processes. By attaching various functional groups to the aminomethyl or other positions on the pyridine ring, researchers have been able to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility and reduced toxicity.
The synthesis of 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine involves several steps that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the sequential introduction of the various substituents onto a pyridine core. For example, the introduction of the difluoromethyl group can be achieved through a nucleophilic substitution reaction using difluoroacetic acid or its derivatives. The subsequent addition of the aminomethyl group can be accomplished through reductive amination reactions, while the introduction of the iodo strong group typically involves halogenation reactions using iodine or iodide salts.
The characterization of 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine strong is crucial for understanding its physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular structure, including bond lengths, angles, and electronic environments.
Clinical trials involving compounds with similar structures have provided valuable insights into their safety and efficacy profiles. While specific data on clinical trials involving3-Amino-5-(aminomethyl)-2-(difluorometh yl)-4-iodopyridine strong itself may be limited at this stage, preclinical studies have shown promising results in terms of its pharmacological activity and safety profile. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models.
In conclusion,< strong >3-Amino -5 -(amin ometh yl ) - 2 -(d ifl uoro meth yl ) - 4 - iodo pyri dine strong (CAS No . 180688 5 - 94 - 8) represents an exciting advancement in medicinal chemistry . Its unique structural features , combined with its diverse biological activities , make it a promising candidate for further research and development . As more studies are conducted , it is likely that new applications for this compound will be discovered , potentially leading to breakthroughs in areas such as cancer therapy , antiviral treatments , and drug delivery systems . p > article > < / response >
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